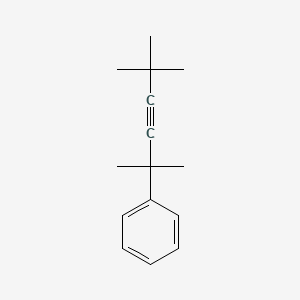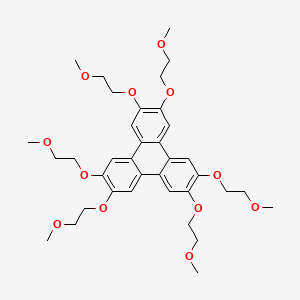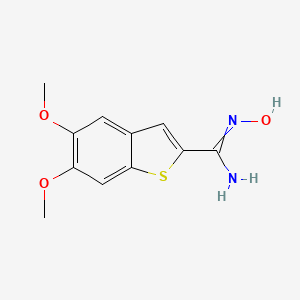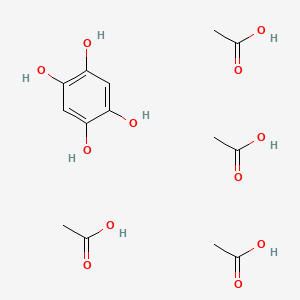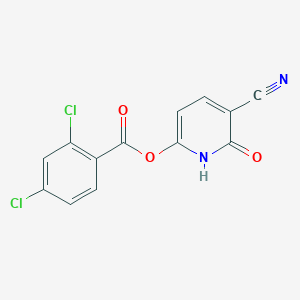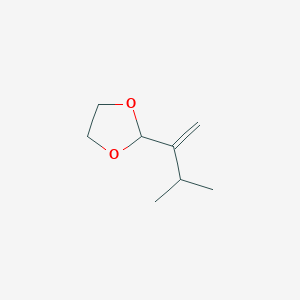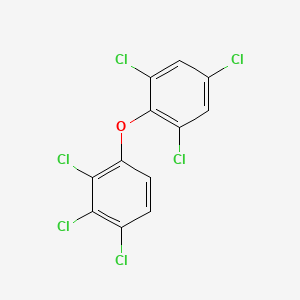
1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene is a synthetic organic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is part of the chlorobenzene family, which is known for its various industrial and chemical applications. The molecular structure of this compound includes two benzene rings connected by an ether linkage, with chlorine atoms positioned at specific locations on both rings .
准备方法
The synthesis of 1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3-trichlorobenzene followed by the reaction with 2,4,6-trichlorophenol under controlled conditions . The reaction conditions often include the use of catalysts such as iron or aluminum chloride to facilitate the chlorination process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .
化学反应分析
1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized to form chlorinated quinones or reduced to form less chlorinated derivatives.
Hydrolysis: Under basic conditions, the ether linkage can be hydrolyzed to form phenolic compounds.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene has several scientific research applications:
作用机制
The mechanism of action of 1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes, disrupting normal cellular functions . Additionally, its chlorinated structure allows it to interact with lipid membranes, potentially affecting membrane integrity and signaling pathways .
相似化合物的比较
1,2,3-Trichloro-4-(2,4,6-trichlorophenoxy)benzene can be compared to other chlorinated benzene derivatives, such as:
1,2,4-Trichlorobenzene: This compound is used as a solvent and intermediate in the production of dyes and pesticides.
1,3,5-Trichlorobenzene: Known for its use in the synthesis of other chemicals and as a solvent.
2,4,6-Trichlorophenol: Used in the production of herbicides and antiseptics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of an ether linkage, which imparts distinct chemical and physical properties compared to other chlorinated benzene derivatives .
属性
CAS 编号 |
106220-82-0 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC 名称 |
1,2,3-trichloro-4-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-3-7(15)12(8(16)4-5)19-9-2-1-6(14)10(17)11(9)18/h1-4H |
InChI 键 |
XDAOZRZWYVKIAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)

![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)

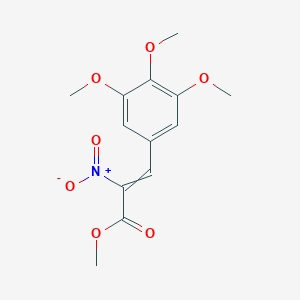

![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
